1-(3-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propyl)-3-(2-phenoxyethyl)urea
Description
Properties
IUPAC Name |
1-[3-hydroxy-3-(oxan-4-yl)propyl]-3-(2-phenoxyethyl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O4/c20-16(14-7-11-22-12-8-14)6-9-18-17(21)19-10-13-23-15-4-2-1-3-5-15/h1-5,14,16,20H,6-13H2,(H2,18,19,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCNLMLNJCDKRNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(CCNC(=O)NCCOC2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Strategic Planning
The target molecule decomposes into two primary fragments:
- 3-Hydroxy-3-(tetrahydro-2H-pyran-4-yl)propylamine : Synthesized via Grignard addition or reductive amination of tetrahydro-2H-pyran-4-carboxylate derivatives.
- 2-Phenoxyethyl isocyanate : Generated from 2-phenoxyethylamine using triphosgene (BTC).
Urea bond formation between these fragments follows established protocols for aryl- and alkylurea syntheses.
Preparation of Key Intermediates
Synthesis of 3-Hydroxy-3-(Tetrahydro-2H-Pyran-4-Yl)Propylamine
Route 1: Grignard Reaction with Subsequent Reduction
- Methyl tetrahydro-2H-pyran-4-carboxylate reacts with isopropylmagnesium chloride to form N-methoxy-N-methyltetrahydro-2H-pyran-4-carboxamide .
- Methylmagnesium bromide addition yields 1-(tetrahydro-2H-pyran-4-yl)ethanone (81% yield).
- Aldol Condensation : Ketone reacts with formaldehyde under basic conditions to form α,β-unsaturated ketone, followed by catalytic hydrogenation to 3-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propanal .
- Reductive Amination : Propanal reacts with ammonium acetate and sodium cyanoborohydride to yield the amine intermediate.
Key Data :
- Intermediate ketone: $$ ^1H $$ NMR (CDCl₃) δ 3.95 (ddd, J = 11.6 Hz, 2H), 2.12 (s, 3H).
- Yield optimization: 75–81% for ketone synthesis.
Route 2: Direct Hydroxypropylamine Synthesis
- Tetrahydro-2H-pyran-4-carbaldehyde undergoes nitroaldol reaction with nitromethane, followed by hydrogenation to 3-amino-1-(tetrahydro-2H-pyran-4-yl)propan-1-ol (theoretical yield: 68–72%).
Synthesis of 2-Phenoxyethyl Isocyanate
Triphosgene-Mediated Isocyanate Formation
- 2-Phenoxyethylamine (1 eq) reacts with bis(trichloromethyl) carbonate (BTC) (0.5 eq) in dichloromethane at 0°C.
- Addition of triethylamine (2–3 drops) facilitates isocyanate formation.
- Workup: Sequential washing with 10% KHSO₄, 20% NaHCO₃, and brine.
Reaction Conditions :
Urea Bond Formation
Coupling of Amine and Isocyanate
- 3-Hydroxy-3-(tetrahydro-2H-pyran-4-yl)propylamine (1 eq) and 2-phenoxyethyl isocyanate (1.2 eq) react in anhydrous toluene at 70–80°C for 8–10 hours.
- Monitoring : TLC (ethyl acetate/hexanes 1:1) confirms reaction completion.
- Workup : Filtration, washing with NaHCO₃, and column chromatography (silica gel, ethyl acetate/hexanes gradient).
Optimization Insights :
Analytical Characterization
Spectroscopic Data
Yield Optimization and Challenges
Critical Factors
Chemical Reactions Analysis
Types of Reactions
1-(3-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propyl)-3-(2-phenoxyethyl)urea can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The urea group can be reduced to form amines.
Substitution: The phenoxyethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Alkoxides, amines.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted urea derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Used in the development of new materials or as a catalyst in certain reactions.
Mechanism of Action
The mechanism of action of 1-(3-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propyl)-3-(2-phenoxyethyl)urea depends on its specific biological target. Generally, such compounds may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The hydroxy and phenoxyethyl groups may play a role in binding to the active site of the target molecule.
Comparison with Similar Compounds
Research Implications and Limitations
- Agrochemical vs. Pharmaceutical Use : While THP-containing herbicides () act via inhibition of acetyl-CoA carboxylase, the target urea compound’s biological targets remain speculative. Its structure aligns more closely with kinase inhibitors or GPCR modulators.
Biological Activity
1-(3-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propyl)-3-(2-phenoxyethyl)urea is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The compound is characterized by the following structural components:
- Urea Linkage : Provides a site for interaction with biological targets.
- Tetrahydropyran Moiety : Imparts unique steric and electronic properties.
- Phenoxyethyl Group : Enhances lipophilicity, potentially improving bioavailability.
Molecular Formula
Molecular Weight
The biological activity of this compound is hypothesized to involve interactions with specific enzymes or receptors. The urea moiety can act as a hydrogen bond donor, allowing it to engage with various biological targets, which may lead to modulation of their activities.
Antiproliferative Activity
Recent studies have evaluated the antiproliferative effects of various urea derivatives, including similar compounds. The following table summarizes the IC50 values of selected compounds against different cancer cell lines:
| Compound Name | A549 (Lung Cancer) IC50 (μM) | HCT116 (Colorectal Cancer) IC50 (μM) | PC3 (Prostate Cancer) IC50 (μM) |
|---|---|---|---|
| This compound | TBD | TBD | TBD |
| Sorafenib | 2.12 ± 0.18 | 2.25 ± 0.71 | 3.60 ± 1.08 |
| Compound 7u | 2.39 ± 0.10 | 3.90 ± 0.33 | TBD |
Note: TBD indicates values that need to be determined through experimental studies.
Case Studies
- In Vitro Studies : A study published in PMC evaluated a series of diaryl ureas for their antiproliferative activity against A549 and HCT116 cell lines using the MTT assay, demonstrating significant effects with some derivatives showing IC50 values comparable to sorafenib .
- Molecular Docking Studies : Molecular docking simulations indicated that the target compound can effectively bind to BRAF kinase, suggesting its potential as an anticancer agent .
Research Applications
The compound has potential applications in various fields:
- Medicinal Chemistry : As a candidate for drug development targeting specific cancers.
- Biological Studies : To elucidate mechanisms of action and interactions with biomolecules.
- Materials Science : Exploring its structural properties for novel material development.
Q & A
Q. What are the optimal synthetic routes for 1-(3-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propyl)-3-(2-phenoxyethyl)urea, and how can reaction conditions be optimized?
Methodological Answer: The synthesis of urea derivatives typically involves coupling amines with isocyanates or carbamates. For this compound, a stepwise approach is recommended:
- Step 1: React tetrahydro-2H-pyran-4-yl-propanol with a protected isocyanate intermediate to form the hydroxypropyl-urea backbone.
- Step 2: Introduce the 2-phenoxyethyl group via nucleophilic substitution or Mitsunobu reaction, ensuring regioselectivity.
- Optimization Tips:
- Use trifluoroacetic acid (TFA) in tetrafluoroethane (TFE) to enhance coupling efficiency, as demonstrated in analogous urea syntheses .
- Monitor reaction progress via LCMS to identify intermediates and adjust temperature/pH to minimize side products.
Q. Which analytical techniques are critical for characterizing this compound’s purity and structural integrity?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Use H and C NMR to confirm the urea linkage (δ ~6.5–7.5 ppm for NH protons) and tetrahydro-2H-pyran-4-yl stereochemistry (δ ~3.5–4.5 ppm for pyran oxygenated protons) .
- High-Resolution Mass Spectrometry (HRMS): Verify molecular weight with <2 ppm error, as seen in structurally similar compounds .
- Infrared Spectroscopy (IR): Identify urea C=O stretches (~1640–1680 cm) and hydroxyl groups (~3200–3500 cm) .
Q. How can researchers predict the compound’s solubility and stability under physiological conditions?
Methodological Answer:
- LogP Calculation: Use XlogP3 (~2.8, as computed for analogs ) to estimate lipid solubility and guide solvent selection (e.g., DMSO for stock solutions).
- pH Stability Testing: Conduct accelerated degradation studies at pH 1–10 (simulating gastrointestinal and plasma conditions) with HPLC monitoring .
Advanced Research Questions
Q. How can conflicting data on biological activity (e.g., anti-inflammatory vs. inactive results) be resolved?
Methodological Answer:
- Assay Optimization:
- Use isogenic cell lines to control for genetic variability.
- Test multiple concentrations (1 nM–100 µM) to identify dose-dependent effects, as substituent positioning (e.g., phenoxyethyl vs. thiophene) significantly impacts activity .
- Target Engagement Studies: Employ SPR (Surface Plasmon Resonance) or thermal shift assays to confirm binding to putative targets (e.g., cyclooxygenase-2) .
Q. What strategies are effective for improving metabolic stability without compromising potency?
Methodological Answer:
- Metabolite Identification: Incubate the compound with liver microsomes and use LC-HRMS to detect oxidative metabolites (e.g., hydroxylation at the tetrahydro-2H-pyran-4-yl group) .
- Structural Modifications:
- Introduce fluorine atoms at metabolically labile positions (e.g., para to the phenoxy group) to block CYP450-mediated oxidation .
- Replace the hydroxypropyl group with a methylene linker to reduce susceptibility to esterases .
Q. How can computational modeling guide the design of derivatives with enhanced selectivity?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina to model interactions between the urea moiety and ATP-binding pockets (e.g., kinase targets). Prioritize derivatives with hydrogen bonds to key residues (e.g., Glu91 in p38 MAPK) .
- QSAR Analysis: Train models on datasets of urea derivatives to correlate substituent electronegativity (Hammett constants) with IC values .
Data Contradiction Analysis
Q. Why might in vitro potency fail to translate to in vivo efficacy?
Methodological Answer:
- Pharmacokinetic Barriers:
- Measure oral bioavailability in rodent models; low absorption (<20%) may require prodrug strategies (e.g., esterification of the hydroxyl group) .
- Assess plasma protein binding via equilibrium dialysis; high binding (>95%) can reduce free drug concentration .
- Off-Target Effects: Perform kinome-wide profiling (e.g., Eurofins KinaseProfiler) to identify unintended targets .
Comparative Structural Analysis
Q. Key Substituent Effects on Biological Activity
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
